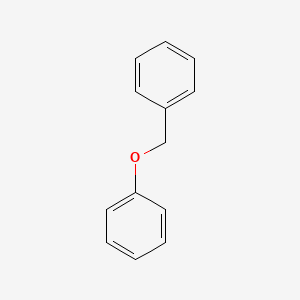

Benzyl phenyl ether

Cat. No. B7725203

Key on ui cas rn:

31324-44-4

M. Wt: 184.23 g/mol

InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06846946B2

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[I-].[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(C(=CC(=C(C=1)C)C)C)C>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1>[C:1]1([O:7][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.836 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

1.411 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.433 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

299.19 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

3.93 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0.693 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C)C(C)=CC(C)=C(C)C1

|

Step Four

|

Name

|

|

|

Quantity

|

2.597 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

15.02 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The excess molar concentration of sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase was introduced into a 3-neck 500 mL reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in the water bath at 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06846946B2

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[I-].[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(C(=CC(=C(C=1)C)C)C)C>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1>[C:1]1([O:7][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.836 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

1.411 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.433 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

299.19 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

3.93 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0.693 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C)C(C)=CC(C)=C(C)C1

|

Step Four

|

Name

|

|

|

Quantity

|

2.597 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

15.02 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The excess molar concentration of sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase was introduced into a 3-neck 500 mL reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in the water bath at 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |